4-メチル-1H-ピロール-2-カルボン酸

概要

説明

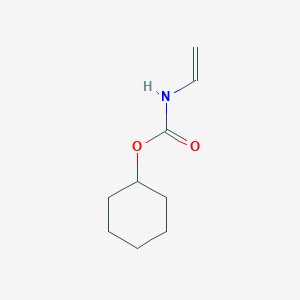

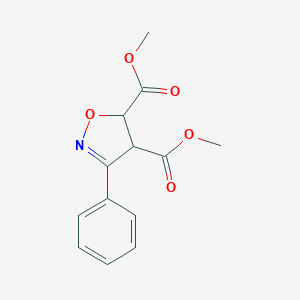

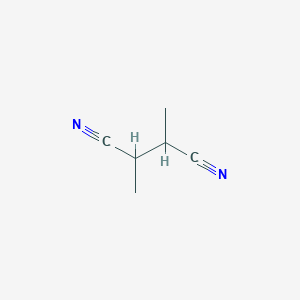

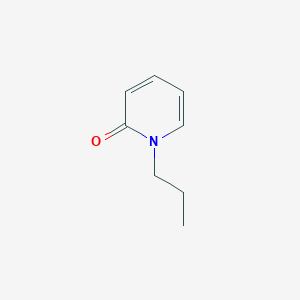

4-Methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The specific structure of 4-methyl-1H-pyrrole-2-carboxylic acid includes a methyl group at the fourth position and a carboxylic acid group at the second position of the pyrrole ring.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those related to 4-methyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One approach involves the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling to produce fluorescent benzo and hetero [c]-fused pyrrolo[3,4-c]pyridazine-5-carboxylates . Another method includes the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system . Additionally, a general synthesis of pyrrole-2-carboxylic acid derivatives can be achieved by reacting 2H-azirines with enamines .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which can adopt nonplanar conformations. For instance, in the case of methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, the pyrrolopyrrole fragment exhibits nonplanar conformations close to half-chair forms . The presence of substituents on the pyrrole ring, such as methyl groups or carboxylic acid groups, can influence the overall molecular conformation and packing in the crystal structure.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including azo coupling , reactions with acetylenic esters and α-amino acids , and reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones . The reactivity of the pyrrole ring allows for the introduction of different substituents, which can lead to a wide range of compounds with diverse chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by the substituents attached to the pyrrole ring. For example, the introduction of electron-withdrawing groups can enhance the affinity of pyrrole derivatives for certain biological targets . The crystal structures of pyrrole derivatives can exhibit specific supramolecular synthons, such as hydrogen-bonded sheets formed by N-H...N and C-H...O hydrogen bonds . These structural features are important for understanding the material properties and potential applications of these compounds.

科学的研究の応用

有機合成

4-メチル-1H-ピロール-2-カルボン酸: は有機合成における重要なビルディングブロックです。この化合物は、医薬品や農薬の製造において重要な中間体である、さまざまなピロール誘導体の合成に使用できます。 この化合物の反応性により、さまざまな官能基を導入することができ、潜在的な生物活性を持つ複雑な分子の作成が可能になります .

医薬品開発

この化合物は、アトルバスタチンやスニチニブなどのピロール系医薬品と構造的に関連しています。この化合物は、それぞれコレステロール値を下げたり、癌を治療するために使用されるこれらの医薬品の合成の前駆体として役立ちます。 研究者は、この化合物を用いて、より高い有効性と副作用の軽減を備えた新しい医薬品を開発するための可能性を探っています .

バイオ再生可能な原料

この化合物は、セルロースやキチンなどのバイオ再生可能な原料から合成されています。 このアプローチは、化学プロセスの炭素強度を削減し、より持続可能な化学物質の供給源に移行するという、より広範な取り組みの一部です .

遺伝子調節

4-メチル-1H-ピロール-2-カルボン酸の誘導体は、特定のDNA配列に結合することが示されています。 この特性は、遺伝子治療における潜在的な用途として研究されており、これらの化合物は遺伝子発現を調節し、遺伝性疾患を治療するために使用できる可能性があります .

マラリアとHIV研究

この化合物の誘導体は、マラリアおよびHIV-1プロテアーゼ阻害活性を示しています。これは、これらの疾患の新しい治療法の開発において、注目すべき化合物となっています。 生物活性分子の合成におけるその役割は、これらの世界的な健康上の課題に対抗するための画期的な発見につながる可能性があります .

化学空間の探査

さまざまなバイオ原料ベースからの4-メチル-1H-ピロール-2-カルボン酸の合成により、研究者は新しい化学空間を探求することができました。 これは、他の貴重な化学物質の合成のための新しい反応や経路の発見につながる可能性があります .

Safety and Hazards

作用機序

Target of Action

It is known to be a reactant for the synthesis of substituted 2,2’-bipyrroles .

Mode of Action

It is synthesized through a reaction involving 4-methyl-2-pyrrole aldehyde and ethanol in the presence of an acid catalyst . The resulting ester then undergoes esterification with anhydrous acetic acid to yield 4-Methyl-1H-pyrrole-2-carboxylic acid .

Biochemical Pathways

As a reactant for the synthesis of substituted 2,2’-bipyrroles , it may indirectly influence the biochemical pathways associated with these compounds.

Pharmacokinetics

Its physical properties such as density (1106), melting point (43°C), boiling point (104°C at 1mm), and refractive index (1517) have been reported . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

As a reactant in the synthesis of substituted 2,2’-bipyrroles , its effects may be inferred from the properties and activities of these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-1H-pyrrole-2-carboxylic acid. For instance, it should be stored in a sealed container, away from sources of ignition and oxidizing agents . Its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemicals.

特性

IUPAC Name |

4-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYAHRAFINYJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562520 | |

| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18711-59-6 | |

| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

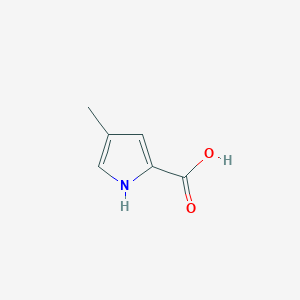

Q1: What are 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides and what is their significance in pharmaceutical research?

A1: 1,3-Disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides are a class of organic compounds characterized by a pyrrole ring structure with specific substitutions at the 1, 3, and 4 positions. These compounds have garnered attention in pharmaceutical research due to their potential use in developing new medications [, ]. While the specific therapeutic targets and mechanisms of action are not detailed in the provided abstracts, their use in the "preparation of medicaments" suggests potential biological activity and pharmaceutical relevance [, ].

Q2: How does the structure of these compounds relate to their potential for pharmaceutical applications?

A2: The structure of 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides, particularly the variable substituents at the 1 and 3 positions, allows for a significant degree of structural diversity [, ]. This structural flexibility is crucial in drug discovery, as it enables the exploration of a vast chemical space to identify compounds with desirable pharmacological properties, such as specific target binding, improved potency, and favorable pharmacokinetic profiles. By modifying these substituents, researchers can fine-tune the compound's interactions with biological targets, potentially leading to the development of novel therapeutics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)